molecular formula C10H7NO2 B8288632 2-Isoxazol-5-yl-benzaldehyde

2-Isoxazol-5-yl-benzaldehyde

Cat. No.: B8288632
M. Wt: 173.17 g/mol
InChI Key: KQWHPSYRYFHMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoxazol-5-yl-benzaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Isoxazole derivatives, including 2-Isoxazol-5-yl-benzaldehyde, have been extensively studied for their anticancer properties. Research indicates that isoxazole compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study:
    A study by Vitale et al. (2014) synthesized new isoxazole derivatives with promising anticancer activity against ovarian cancer cell lines, demonstrating that structural modifications can enhance potency significantly. Specifically, compounds derived from isoxazole exhibited selective inhibition of COX enzymes, which are involved in tumorigenesis .

Anti-inflammatory Properties

Isoxazoles have shown potential as anti-inflammatory agents. The selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point in developing new anti-inflammatory drugs.

  • Research Findings:
    Rajanarendar et al. (2015) synthesized isoxazole derivatives that exhibited significant COX-2 selectivity, suggesting potential therapeutic uses in treating inflammatory diseases .

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics.

  • Case Study:
    RamaRao et al. (2011) reported that certain isoxazoles demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, indicating their potential use in combating resistant bacterial infections .

Antiviral Activity

The antiviral properties of isoxazole derivatives are another area of exploration, particularly against viruses such as herpes simplex.

  • Research Findings:
    A study by Hwang et al. (2008) synthesized a library of isoxazole derivatives that exhibited activity against herpes simplex viruses 1 and 2. Although inactive against other viruses like HIV, the findings underscore the importance of structural diversity in enhancing antiviral efficacy .

Agrochemical Applications

Isoxazoles have shown promise in agrochemical applications as herbicides and fungicides due to their ability to disrupt biological processes in plants and fungi.

  • Research Insights:
    The synthesis of isoxazole-based agrochemicals has been reported to improve crop yields by effectively controlling pests and diseases without harming beneficial organisms .

Material Science

In material science, the incorporation of isoxazole groups into polymers and other materials can enhance their mechanical properties and thermal stability.

  • Research Findings:
    Recent advancements have shown that polymers containing isoxazole units exhibit improved thermal properties, making them suitable for high-performance applications .

Summary Table of Applications

Application AreaSpecific UsesKey Research Findings
Medicinal ChemistryAnticancer, Anti-inflammatorySignificant COX inhibition; selective anticancer activity
Antimicrobial ActivityAntibioticsEffective against E. coli and S. aureus
Antiviral ActivityAntiviral agentsActive against herpes simplex viruses
Agrochemical ApplicationsHerbicides, FungicidesImproved crop yields through pest control
Material SciencePolymers with enhanced propertiesBetter thermal stability in polymers

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-(1,2-oxazol-5-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-3-1-2-4-9(8)10-5-6-11-13-10/h1-7H

InChI Key

KQWHPSYRYFHMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=NO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-isoxazol-5-yl-phenyl)-methanol (170 mg, 0.97 mmol) in THF (9 mL) is added manganese dioxide (1.29 g, 14.55 mmol). The reaction mixture is stirred at room temperature for 18 hours. After this time, the reaction mixture is filtered through celite and the filtrate is concentrated in vacuo and is redissolved in THF (11 mL) and more manganese dioxide (1.07 g, 10.46 mmol) is added. The reaction mixture is stirred at room temperature for 65 hours. After this time, the reaction mixture is filtered through celite and the celite is washed with EtOAc (20 mL). The filtrate is concentrated in vacuo and the residue is purified using silica gel flash column chromatography with 20-100% EtOAc in heptane as the eluent to give 2-isoxazol-5-yl-benzaldehyde (50 mg, 30%).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step Two

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